molecular formula C17H25BrN2O2 B6088198 2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide

2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide

Cat. No.: B6088198
M. Wt: 369.3 g/mol
InChI Key: IHNGAOVMVVTCAV-UHFFFAOYSA-N
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Description

2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The isoindole-1,3-dione core is a common structural motif in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 6-(propan-2-ylamino)hexylamine under acidic conditions to form the isoindole-1,3-dione core. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler isoindole-1,3-dione derivative with similar biological activities.

    N-substituted isoindole-1,3-diones: Compounds with different substituents on the nitrogen atom, leading to variations in biological activity and chemical reactivity.

    Isoindoline-1,3-dione: A reduced form of isoindole-1,3-dione with distinct chemical properties.

Uniqueness

2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the propan-2-ylamino group and the hydrobromide salt form may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

2-[6-(propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.BrH/c1-13(2)18-11-7-3-4-8-12-19-16(20)14-9-5-6-10-15(14)17(19)21;/h5-6,9-10,13,18H,3-4,7-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNGAOVMVVTCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCCCN1C(=O)C2=CC=CC=C2C1=O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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